2,2-dimethyltetrahydro-2H-pyran-4-amine
Overview
Description
2,2-Dimethyltetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C7H15NO It is characterized by a tetrahydropyran ring substituted with two methyl groups at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-propanediol, under acidic conditions to form the tetrahydropyran ring.
Introduction of the Amine Group: The amine group can be introduced via reductive amination of the corresponding ketone or aldehyde intermediate. This step often employs reagents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or isocyanates in the presence of a base.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
Scientific Research Applications
2,2-Dimethyltetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2,2-dimethyltetrahydro-2H-pyran-4-amine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The amine group can act as a nucleophile, participating in various chemical reactions that form new bonds and structures.
Comparison with Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-ylmethanol: Similar structure but with a hydroxyl group instead of an amine.
2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.
2,2-Dimethyltetrahydro-2H-pyran-4-ylamine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: 2,2-Dimethyltetrahydro-2H-pyran-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the 4-position allows for versatile chemical modifications and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyloxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCNRARJXVLHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396728 | |
Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25850-22-0 | |
Record name | 2,2-dimethyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyloxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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